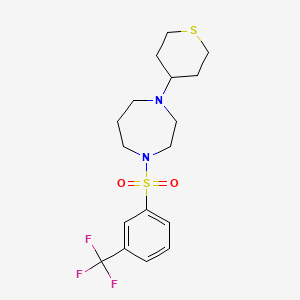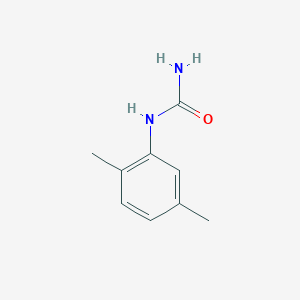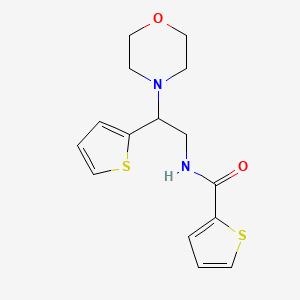
1-(tetrahydro-2H-thiopyran-4-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(tetrahydro-2H-thiopyran-4-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane is a chemically synthesized molecule that likely features a diazepane ring, a sulfonyl group, and a tetrahydrothiopyran moiety. Although the provided papers do not directly discuss this compound, they offer insights into the synthesis and properties of related 1,4-diazepine derivatives, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of 1,4-diazepines can be achieved through various methods. One approach is the aza-[5 + 2] cycloaddition reaction, which involves the sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups. This method allows for the formation of C-sulfonylated 1,4-diazepines under mild conditions . Another synthesis route involves the heterocyclization reaction of specific sulfonyl piperazine derivatives with ethylenediamine, leading to the formation of 1,4-diazepines with good yield . These methods highlight the versatility of 1,4-diazepine synthesis and the potential for structural diversity within this class of compounds.
Molecular Structure Analysis
The molecular structure of 1,4-diazepines is characterized by a seven-membered ring containing two nitrogen atoms. The presence of a sulfonyl group can significantly influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets. The specific arrangement of substituents around the diazepine ring can lead to a variety of molecular conformations, which may be elucidated through elemental analysis and spectral studies .
Chemical Reactions Analysis
1,4-Diazepines can participate in a range of chemical reactions, depending on their substituents and the reaction conditions. The papers provided do not detail specific reactions for the compound , but the synthesis methods suggest that 1,4-diazepines can be functionalized through various chemical transformations, including the migration of sulfonyl groups and heterocyclization reactions . These reactions are crucial for the diversification of the 1,4-diazepine scaffold and the generation of compounds with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-diazepines are influenced by their molecular structure. The presence of a sulfonyl group and other substituents can affect properties such as solubility, melting point, and stability. The compounds synthesized in the studies were characterized by elemental analysis and spectral studies, which are essential for confirming the identity and purity of the synthesized molecules . Biological activity assays, such as antimicrobial, antifungal, and anthelmintic screenings, can also provide information on the functional properties of these compounds .
Applications De Recherche Scientifique
Synthetic Chemistry
A study by Banfi et al. (2007) presents a two-step approach to synthesize diazepane or diazocane systems, involving a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This method yields 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones through a Ugi reaction followed by Mitsunobu cyclization, and aliphatic 1-sulfonyl 1,4-diazepan-5-ones using different cyclization conditions. This research provides insights into synthesizing complex diazepane derivatives, potentially including compounds similar to the one (Banfi et al., 2007).
Material Science
Saha et al. (2017) describe the synthesis and characterization of semifluorinated sulfonated polytriazole copolymers with varying degrees of sulfonation. These copolymers exhibit good solubility, film-forming abilities, thermal and chemical stability, low water uptake, and high mechanical properties. The proton conductivity values of these membranes suggest potential applications in fuel cells and other energy-related technologies (Saha et al., 2017).
Pharmacological Potential
While the specific compound "1-(tetrahydro-2H-thiopyran-4-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane" may not have direct pharmacological research associated with it, related structures, such as benzodiazepines and diazepines, have been widely studied for their potential therapeutic applications. For example, the synthesis and screening of novel benzodiazepine derivatives for antimicrobial, analgesic, and anti-inflammatory activities have been reported, indicating the broad pharmacological potential of such compounds (Bhat et al., 2014).
Propriétés
IUPAC Name |
1-(thian-4-yl)-4-[3-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2S2/c18-17(19,20)14-3-1-4-16(13-14)26(23,24)22-8-2-7-21(9-10-22)15-5-11-25-12-6-15/h1,3-4,13,15H,2,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQZCDMWWLSCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2515931.png)

![(1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B2515935.png)

![N-[3-(2-tert-butylpyrimidin-4-yl)propyl]prop-2-enamide](/img/structure/B2515938.png)

![N-[3-(Tert-butylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2515943.png)
![3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2515944.png)
![2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2515946.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2515947.png)

![2-Chloro-1-[(2S)-2-(2-cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2515951.png)
![(E)-methyl 3-methyl-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515952.png)